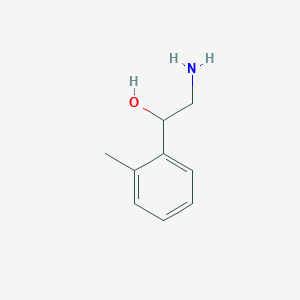
β-py-C10-HPM
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of β-py-C10-HPM involves the esterification of 1-pyrenedecanoic acid with 1-hexadecanoyl-sn-glycero-3-phosphomethanol. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
β-py-C10-HPM undergoes various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced using suitable reducing agents.
Substitution: The phosphomethanol group can undergo substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrene moiety can lead to the formation of pyrenequinone derivatives .
科学研究应用
β-py-C10-HPM has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study lipid bilayer dynamics and membrane fluidity.
Biology: Employed in the investigation of membrane-associated proteins and their interactions with lipids.
Medicine: Utilized in drug delivery systems to track the distribution and localization of therapeutic agents.
Industry: Applied in the development of biosensors and diagnostic tools.
作用机制
The mechanism of action of β-py-C10-HPM involves its incorporation into lipid bilayers due to its amphiphilic nature. The pyrene moiety interacts with the hydrophobic core of the membrane, while the phosphomethanol group remains in the aqueous phase. This allows the compound to act as a fluorescent probe, providing insights into membrane dynamics and interactions .
相似化合物的比较
Similar Compounds
β-py-C10-HPC: Pyrenedecanoyl glycerophosphocholine, used for similar applications in membrane studies.
β-py-C10-HPE: Pyrenedecanoyl glycerophosphoethanolamine, another phospholipid analog with similar properties.
Uniqueness
β-py-C10-HPM is unique due to its specific labeling of the sn-2 acyl chain with pyrene, which provides distinct fluorescence properties. This makes it particularly useful for studying lipid bilayer dynamics and interactions with high sensitivity and specificity .
属性
CAS 编号 |
223769-62-8 |
|---|---|
分子式 |
C46H66NaO8P |
分子量 |
800.98 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




